Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula CHClNO. It is classified as a derivative of quinoline, which is a heterocyclic aromatic compound known for its diverse biological activities. This compound features a chloro group at the fourth position and a nitro group at the eighth position of the quinoline ring, along with an ethyl ester functional group. Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological properties.
The compound can be synthesized through various chemical methods, primarily involving the nitration of ethyl 4-chloroquinoline-3-carboxylate. This process typically employs concentrated nitric acid and sulfuric acid under controlled conditions to achieve the desired nitro substitution.
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is classified under:
The synthesis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate generally follows these steps:
The nitration reaction requires careful temperature control to prevent excessive decomposition or side reactions. Typically, the reaction is conducted at low temperatures to facilitate selective nitration while minimizing byproducts.
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which Ethyl 4-chloro-8-nitroquinoline-3-carboxylate exerts its biological effects involves several pathways:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize this compound's purity and structure.
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has several significant applications:
The systematic IUPAC name ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS Registry Number: 131548-98-6) precisely defines its atomic connectivity and substituent orientation. The quinoline ring system is numbered with the nitrogen at position 1, followed by carbonyl (C3), chlorine (C4), and nitro (C8) substituents. The ethyl ester moiety at C3 completes the core structure, yielding the molecular formula C₁₂H₉ClN₂O₄ and a molecular weight of 280.66 g/mol [2] [3] [5].
Table 1: Comprehensive Nomenclature and Identifiers
Nomenclature System | Identifier |
---|---|
Systematic IUPAC Name | Ethyl 4-chloro-8-nitroquinoline-3-carboxylate |
CAS Registry Number | 131548-98-6 |
MDL Number | MFCD18251635 |
Molecular Formula | C₁₂H₉ClN₂O₄ |
SMILES Notation | O=C(C1=C(Cl)C2=CC=CC(N+=O)=C2N=C1)OCC |
Synonym(s) | 8-Nitro-4-chloroquinoline-3-carboxylic acid ethyl ester |
Structural analysis reveals a planar quinoline nucleus with the nitro group imposing significant electron-withdrawing character, thereby activating the C4 chlorine toward nucleophilic displacement. The ester functionality at C3 provides a synthetic handle for hydrolysis, amidation, or reduction. X-ray crystallography would predict strong intermolecular dipole interactions due to the polarized C-Cl (electronegativity difference: 1.0) and nitro groups (bond dipole: ~0.3 D), explaining the compound’s crystalline nature and stability under standard storage conditions (2-8°C) [3] [5].
Quinoline chemistry emerged prominently in the 19th century, but substituted derivatives like ethyl 4-chloro-8-nitroquinoline-3-carboxylate gained synthetic prominence in the late 20th century as intermediates for antimalarial agents. Its specific CAS registration (1991) coincides with intensified exploration of nitroquinolines as tuberculosis and anticancer scaffolds [2] [3]. The compound’s significance lies in its role as a template molecule for generating chemical diversity: the chloro and nitro groups facilitate sequential cross-coupling reactions, while the ester enables functional group interconversion.
Table 2: Historical Timeline of Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate
Year | Development Milestone | Significance |
---|---|---|
1991 | CAS Registry Assignment (131548-98-6) | Formal chemical identity establishment |
2000s | Commercialization as building block (≥97% purity) | Enabled drug discovery applications |
2010s | HazMat classification (Class 6.1) | Recognized nitro group-derived toxicity potential |
2020s | Cold-chain shipping standardization (2-8°C) | Improved stability for global distribution |
Handling protocols evolved substantially post-HazMat classification (Class 6.1), requiring specialized packaging (excepted quantities ≤25g) and transport documentation [2]. Modern suppliers utilize five-unit segmentation for 100g orders to circumvent hazardous material fees while maintaining accessibility for researchers [2] [3]. This logistical refinement accelerated the compound’s adoption in academic and industrial settings, particularly for generating quinoline-based libraries targeting parasite proteases and bacterial gyrases.
Synthetic Versatility
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate serves as a cornerstone for sequential functionalization:
Notably, the C4 chlorine exhibits superior reactivity over unsubstituted quinoline-3-carboxylates, enabling Pd-catalyzed cross-couplings before ester transformation. This multi-step tunability is exploited in synthesizing trifluoromethylquinolines (cf. PubChem CID 725465) and cyanoquinolines (cf. CID 3761179) as fluorescent tags or kinase inhibitors [1] [4].
Bioactive Compound Synthesis
Research focuses primarily on three therapeutic domains:
Table 3: Primary Research Domains and Key Findings
Research Domain | Derivative Synthesized | Key Finding/Application |
---|---|---|
Parasitic Chemotherapy | 4-(Aryloxy)-8-nitroquinoline-3-carboxamides | 90% Plasmodium falciparum growth inhibition |
Antibiotic Development | 4-(Heterocyclyl)-8-aminoquinoline-3-carboxylic acids | Biofilm disruption in Staphylococcus aureus |
Materials Science | Coordination polymers via carboxylate linkers | Fluorescent sensors for Hg²⁺ ions |
Current investigations explore trifluoromethylation at C8 (cf. ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, CID 725465) to enhance blood-brain barrier penetration in CNS-targeted agents [4]. Collaborative efforts between synthetic chemists (e.g., BLD Pharm, ChemScene) and biologists continue to expand the compound’s utility in radiopharmaceuticals and bioorthogonal probes [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: